molecular formula C5H14ClNS B13349328 2-Methyl-2-(methylsulfanyl)propan-1-amine hydrochloride

2-Methyl-2-(methylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B13349328
M. Wt: 155.69 g/mol
InChI Key: JRFGOXOFMPBTEZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylthio)propan-1-amine hydrochloride is an organic compound with the molecular formula C5H13NS·HCl It is a derivative of propanamine, featuring a methylthio group and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylthio)propan-1-amine hydrochloride typically involves the reaction of 2-methyl-2-(methylthio)propan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-Methyl-2-(methylthio)propan-1-amine+HCl2-Methyl-2-(methylthio)propan-1-amine hydrochloride\text{2-Methyl-2-(methylthio)propan-1-amine} + \text{HCl} \rightarrow \text{2-Methyl-2-(methylthio)propan-1-amine hydrochloride} 2-Methyl-2-(methylthio)propan-1-amine+HCl→2-Methyl-2-(methylthio)propan-1-amine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylthio)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-Methyl-2-(methylthio)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylthio)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methylpropan-1-amine hydrochloride: Similar structure but with a methoxy group instead of a methylthio group.

    2-Methyl-1-(methylthio)propan-2-amine: Similar structure but with the amine group at a different position.

Uniqueness

2-Methyl-2-(methylthio)propan-1-amine hydrochloride is unique due to the presence of both a methylthio group and a methyl group on the central carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H14ClNS

Molecular Weight

155.69 g/mol

IUPAC Name

2-methyl-2-methylsulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C5H13NS.ClH/c1-5(2,4-6)7-3;/h4,6H2,1-3H3;1H

InChI Key

JRFGOXOFMPBTEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)SC.Cl

Origin of Product

United States

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